CID 70452197
Description
Amfenac (2-amino-3-benzoylbenzeneacetate) is a non-steroidal anti-inflammatory drug (NSAID) and the active metabolite of the prodrug nepafenac. It inhibits cyclooxygenase (COX) isoforms COX-1 and COX-2, thereby suppressing prostaglandin synthesis . Approved for ocular use in 2005, amfenac is clinically employed to manage postoperative inflammation and pain following cataract surgery. Its unique pharmacokinetic profile allows it to penetrate ocular tissues effectively, reaching posterior segments like the retina and choroid at pharmacologically relevant concentrations . Unlike other NSAIDs, amfenac exhibits time-dependent inhibition of both COX isoforms, enhancing its sustained anti-inflammatory effects .
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
61618-27-7 |
|---|---|
Molecular Formula |
C15H15NNaO4 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate |
InChI |
InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2 |
InChI Key |
KEUITCXSWDYBKI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)O.O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
51579-82-9 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-amino-3-benzoylbenzeneacetic acid, monosodium salt, monohydrate AHR 5850 amfenac amfenac calcium salt (2:1) amfenac monosodium salt amfenac sodium |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ethyl 2-Acetamido-3-Benzoylphenylacetate
A classical approach involves the cyclization of ethyl 2-acetamido-3-benzoylphenylacetate under acidic conditions. In Method A, refluxing the ester in 3 N hydrochloric acid for one hour yields 7-benzoylindolin-2-one at 55% efficiency, followed by recrystallization from acetone. Method B employs a mixed solvent system of hydrochloric and acetic acids, achieving a 72% yield of 2-amino-3-benzoylphenylacetic acid after alkaline hydrolysis.
Key variables :
- Acid concentration (3 N HCl optimal).
- Reaction time (1–3 hours).
- Recrystallization solvent (acetone enhances purity).
Acid-Catalyzed Hydrolysis of 2-Acetamido-3-Benzoylphenylacetic Acid
Direct hydrolysis of 2-acetamido-3-benzoylphenylacetic acid in 3 N sodium hydroxide under reflux produces Amfenac with minimal byproducts. This method avoids intermediate isolation, streamlining the synthesis but requiring precise pH control during neutralization.
Thiomethylation and Subsequent Reduction
A patent-published route (WO2014207769A1) details the preparation of Amfenac via nepafenac intermediates:
- Thiomethylation : 2-Aminobenzophenone reacts with 2-(methylthio)acetamide in methylene chloride at −30°C using sulfuryl chloride and triethylamine, forming 2-(2-amino-3-benzoylphenyl)-2-(methylthio)acetamide (26 g yield).
- Reduction : Catalytic hydrogenation with Raney nickel in tetrahydrofuran (THF)/water removes the thiomethyl group, yielding Amfenac (13 g).
Advantages :
- Low-temperature reactions minimize side products.
- Scalable solvents (methylene chloride, isopropanol).
Optimization of Reaction Conditions
Catalyst Selection and Impact on Yield
The thiomethylation step benefits from organic bases like triethylamine, which enhance reaction kinetics without forming stable byproducts. Comparative studies show tetrabutylammonium bromide and tetramethylammonium bromide offer similar catalytic efficiency, but triethylamine’s cost-effectiveness favors industrial use.
Catalyst performance :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Triethylamine | 85 | 99.9 |
| Tetrabutylammonium Br | 83 | 99.8 |
| Tetramethylammonium Br | 82 | 99.7 |
Temperature and Solvent Effects
Low temperatures (−30°C) during thiomethylation suppress polysubstitution and dimerization. Solvent polarity also influences reaction efficiency:
| Solvent | Dielectric Constant | Reaction Efficiency (%) |
|---|---|---|
| Methylene chloride | 8.93 | 92 |
| Chloroform | 4.81 | 78 |
| Toluene | 2.38 | 65 |
Polar aprotic solvents like methylene chloride stabilize intermediates, improving yield.
Purification and Crystallization Techniques
Impurity Removal via Recrystallization
Amfenac synthesized via the thiomethylation route often contains halogenated impurities (e.g., 2-amino-3-benzoyl-5-chlorobenzeneacetamide). Purification involves:
- Dissolving crude Amfenac in methanol with potassium carbonate.
- Hydrogenation over palladium/carbon to reduce halogenated impurities (0.33% → 0.06%).
- Crystallization from isopropanol-water (9:1) to achieve 99.86% purity.
Crystallization parameters :
Industrial-Scale Crystallization
The European Medicines Agency (EMA) mandates stringent particle size control (HIAC testing) to ensure suspension homogeneity in final formulations. Crystallization conditions are optimized for minimal sedimentation and rapid resuspendability.
Industrial-Scale Manufacturing Considerations
Raw Material Availability
Sodium thiophenolate and methylthio acetamide derivatives are costly or scarce domestically, favoring routes using methanethiol sodium salt and methyl chloroacetate. Despite lower yields (~50%), these materials’ affordability and stability justify their use in large-scale production.
Sterilization and Aseptic Processing
Amfenac’s heat sensitivity necessitates gamma sterilization of intermediates prior to aseptic milling and filling. Terminal sterilization is avoided to prevent degradation, requiring ethylene oxide-treated packaging components.
Chemical Reactions Analysis
Types of Reactions: Amfenac Sodium Monohydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Retinal Angiogenesis
One of the primary applications of amfenac is in the treatment of retinal diseases characterized by neovascularization, such as diabetic retinopathy and age-related macular degeneration. A study demonstrated that amfenac significantly inhibited retinal neovascularization in a rat model of oxygen-induced retinopathy (OIR). It was shown to reduce vascular endothelial growth factor (VEGF)-induced tube formation and endothelial cell proliferation, indicating its potential as a therapeutic agent in managing retinal angiogenesis .
Table 1: Efficacy of Amfenac in Retinal Conditions
| Study Focus | Model Used | Key Findings |
|---|---|---|
| Inhibition of OIR | Rat OIR model | Significant reduction in neovascularization |
| VEGF-induced effects | Endothelial cells | Inhibited tube formation and proliferation |
| Comparison with other NSAIDs | Various | More effective than ketorolac and diclofenac |
Anti-inflammatory Effects
Amfenac has also been evaluated for its anti-inflammatory properties in ocular tissues. In a comparative study with its prodrug nepafenac, amfenac demonstrated equal or superior anti-inflammatory activity when administered topically to rabbit models . This supports its use in post-operative inflammation management following ocular surgeries.
Inflammatory Conditions
Beyond ocular applications, amfenac has shown promise in treating systemic inflammatory conditions. A study involving human retinal pigment epithelial (RPE) cells indicated that amfenac could modulate inflammatory responses by reducing cytokine release (IL-6, IL-8) while increasing reactive oxygen species production . This dual effect suggests a complex role for amfenac in managing inflammation without exacerbating oxidative stress.
Table 2: Amfenac's Effects on Cytokine Production
| Cytokine | Effect of Amfenac |
|---|---|
| IL-6 | Decreased |
| IL-8 | Decreased |
| MCP-1 | Decreased |
Uveal Melanoma Sensitization
In research focusing on uveal melanoma cell lines, amfenac was found to significantly reduce cell migration rates and enhance radiosensitivity when combined with radiation therapy . This suggests potential applications in cancer treatment protocols, particularly for sensitizing tumors to radiation.
Combination Therapies
Amfenac's effectiveness can be enhanced when used alongside other agents. For instance, combining amfenac with simvastatin showed improved outcomes in preventing inflammation-induced proliferative vitreoretinopathy (PVR) in RPE cells . This combination therapy approach highlights the versatility of amfenac in managing complex inflammatory pathways.
Mechanism of Action
Amfenac Sodium Monohydrate exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, Amfenac Sodium Monohydrate reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Amfenac is structurally related to bromfenac, diclofenac, and ketorolac, but key modifications influence their efficacy, potency, and tissue penetration.
| Compound | Structural Difference | Key Functional Property |
|---|---|---|
| Amfenac | Hydrogen atom at C4 of benzoyl ring | Dual COX-1/COX-2 inhibitor; time-dependent action |
| Bromfenac | Bromine atom at C4 of benzoyl ring | Enhanced corneal permeability; prolonged COX-2 inhibition |
| Diclofenac | Chlorine atoms at C2 and C6 positions | Moderate COX-2 selectivity; rapid clearance |
| Ketorolac | Pyrrolizine-carboxylic acid structure | Short-acting; limited posterior segment delivery |
Pharmacodynamic Comparisons
COX Inhibition Potency
Amfenac and bromfenac demonstrate superior COX inhibition compared to diclofenac and ketorolac:
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity (COX-2/COX-1) |
|---|---|---|---|
| Amfenac | 15.3 | 20.4 | 1.3 |
| Bromfenac | 5.56 | 7.45 | 1.3 |
| Diclofenac | 55.5 | 30.7 | 0.55 |
Source: In vitro assays using human recombinant enzymes
Bromfenac is 2.8× and 2.7× more potent than amfenac against COX-1 and COX-2, respectively . However, amfenac’s time-dependent inhibition prolongs its therapeutic effect in vivo, compensating for lower potency .
Ocular Pharmacokinetics
Tissue Penetration and Distribution
- Amfenac : Rapidly hydrolyzed from nepafenac in ocular tissues, achieving peak concentrations in the retina (12.5 ng/g) and choroid (15.8 ng/g) within 30 minutes .
- Bromfenac : Slower absorption (Tmax = 2 hours) but higher corneal permeability due to bromine-enhanced lipophilicity .
- Diclofenac : Short-lived in aqueous humor (Cmax = 300 ng/mL at 1 hour) with minimal posterior segment bioavailability .
| Compound | Aqueous Humor Cmax (ng/mL) | Retinochoroidal Cmax (ng/g) | Elimination Half-Life (Hours) |
|---|---|---|---|
| Amfenac | 25.9 | 12.5 | 4.00 |
| Bromfenac | 57.8 | 15.8 | 4.69 |
| Diclofenac | 300 | 38.2 | 1.89 |
Data from rabbit models after single topical instillation
Clinical Efficacy
Anti-Inflammatory and Anti-Angiogenic Activity
- Amfenac: Reduces retinal neovascularization (NV) in oxygen-induced retinopathy (OIR) models by 60% via COX-dependent and independent pathways .
- Bromfenac : Effective in diabetic macular edema but requires twice-daily dosing due to shorter intraocular retention .
- Nepafenac/Amfenac : Superior to ketorolac in preventing cystoid macular edema (CME), with once-daily 0.3% nepafenac matching thrice-daily 0.1% dosing .
Q & A
Q. How can researchers ensure reproducibility when studying Amfenac’s anti-inflammatory mechanisms in diverse cell lines?
- Methodological Answer : Standardize cell culture conditions (e.g., media, passage number). Use CRISPR-edited COX-1/COX-2 knockout lines as controls. Share raw data (e.g., immunoblots, flow cytometry plots) in public repositories (e.g., Figshare). Follow FAIR data principles .
Data Interpretation and Reporting
Q. What statistical methods are appropriate for analyzing dose-dependent effects of Amfenac in heterogenous patient cohorts?
- Methodological Answer : Apply mixed-effects models to account for inter-patient variability. Use receiver operating characteristic (ROC) curves to identify optimal dosing thresholds. Report confidence intervals and effect sizes (Cohen’s d) for clinical relevance .
Q. How should contradictions between in vitro and in vivo efficacy data be addressed in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
